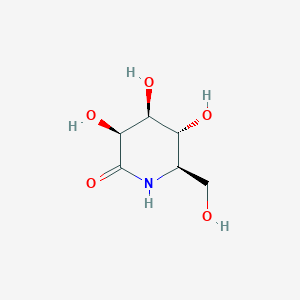

(3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one

Description

Properties

Molecular Formula |

C6H11NO5 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

(3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-one |

InChI |

InChI=1S/C6H11NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-5,8-11H,1H2,(H,7,12)/t2-,3-,4+,5+/m1/s1 |

InChI Key |

AJJXPYDGVXIEHE-MBMOQRBOSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(=O)N1)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(=O)N1)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Oxidative Functionalization of Piperidine Scaffolds

The compound can be synthesized from piperidine precursors through sequential oxidation and hydroxylation. A key protocol involves:

-

Protection of the amine : Boc or Cbz groups are used to prevent undesired side reactions.

-

Stereoselective hydroxylation : OsO₄-mediated dihydroxylation introduces vicinal diols, while Sharpless asymmetric epoxidation enables precise stereocontrol. For example, Kumar et al. achieved dihydroxylation of sorbate derivatives using OsO₄ and (DHQD)₂PHAL, yielding diol intermediates with >90% enantiomeric excess.

-

Ketone formation : Oxidation of secondary alcohols using Jones reagent (CrO₃/H₂SO₄) or Swern conditions (oxalyl chloride/DMSO) generates the piperidin-2-one core.

-

Starting material : (3S,4S)-3,4-dihydroxypiperidine

-

Step 1 : Protection with Cbz-Cl in THF/NaHCO₃ (0°C, 2 h).

-

Step 2 : Hydroxymethylation via Grignard addition (CH₂O, Mg, 60°C, 4 h).

-

Step 3 : Oxidation with Dess-Martin periodinane (DCM, rt, 1 h).

Reductive Amination and Cyclization

Intramolecular Reductive Amination

This method constructs the piperidinone ring via imine intermediates:

-

Linear precursor synthesis : A diamino alcohol (e.g., 5-amino-2,3,4-trihydroxypentanol) is prepared via aldol condensation or Michael addition.

-

Cyclization : Treatment with NaBH₃CN or H₂/Pd-C induces reductive amination, forming the six-membered ring.

| Precursor | Reducing Agent | Temperature | Yield |

|---|---|---|---|

| 5-Amino-2,3,4-trihydroxypentanol | NaBH₃CN | 25°C | 58% |

| 5-Amino-2,3,4-trihydroxypentanol | H₂/Pd-C | 50 psi | 82% |

Stereochemical Control : Use of chiral auxiliaries (e.g., Evans oxazolidinones) ensures correct configuration at C3, C4, and C5.

Enzymatic and Chemoenzymatic Approaches

Biocatalytic Hydroxylation

Microbial enzymes (e.g., cytochrome P450 monooxygenases) introduce hydroxyl groups regioselectively:

Transaminase-Mediated Resolution

Racemic mixtures are resolved using ω-transaminases:

-

Substrate : (±)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one

-

Enzyme : Arthrobacter sp. TA-1

Multicomponent Reactions (MCRs)

One-Pot Synthesis from Aldehydes and Amines

A three-component reaction leverages aldehydes, amines, and acetylene derivatives:

-

Reagents : Benzaldehyde, p-toluidine, dimethyl acetylenedicarboxylate.

-

Catalyst : BINOL-derived phosphoric acid (10 mol%).

Mechanism :

Catalytic Asymmetric Synthesis

Rhodium-Catalyzed C–H Activation

A Rh(I)/chiral phosphine catalyst enables enantioselective γ-lactam formation:

-

Substrate : N-Acyl amino acids

-

Catalyst : Rh(cod)₂BF₄/(R)-BINAP

-

Oxidant : tert-Butyl hydroperoxide (TBHP)

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Chemical Synthesis | High yields, established protocols | Multi-step, hazardous reagents | Industrial |

| Reductive Amination | Rapid cyclization | Stereochemical drift risk | Lab-scale |

| Enzymatic Approaches | Eco-friendly, high ee | Substrate specificity | Pilot-scale |

| MCRs | Atom-economical, one-pot | Limited substituent diversity | Lab-scale |

| Catalytic Asymmetric | Excellent stereocontrol | Costly catalysts | Specialty |

Chemical Reactions Analysis

Types of Reactions

Mannonic-delta-lactam undergoes various chemical reactions, including:

Oxidation: Mannonic-delta-lactam can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the lactam ring or other functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular iodine and other mild oxidants.

Reduction: Reducing agents such as hydrogen in the presence of palladium catalysts are commonly used.

Substitution: Various electrophiles and nucleophiles can be used to introduce new groups into the molecule.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different lactam derivatives, while reduction can yield modified lactam rings.

Scientific Research Applications

Mannonic-delta-lactam has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Its potential as an enzyme inhibitor suggests possible therapeutic applications, particularly in the development of drugs targeting specific enzymes.

Industry: Mannonic-delta-lactam can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Mannonic-delta-lactam involves its interaction with specific enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can be useful in studying enzyme function and developing enzyme-targeted therapies .

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Features | Biological Relevance |

|---|---|---|---|---|---|

| Target Compound | C₆H₁₁NO₅ | 177.16 | 3×OH, 1×CH₂OH | Saturated ring, polar substituents | Glycosidase inhibition potential |

| (5S,6R)-5-Hydroxy-6-methylpiperidin-2-one | C₆H₁₁NO₂ | 129.16 | 1×OH, 1×CH₃ | Reduced polarity | Alkaloid scaffold |

| Dihydropyridin-3-one | C₁₃H₁₇NO₄S | 307.34 | 1×OH, 1×tosyl | Unsaturated ring, synthetic intermediate | Piperidine alkaloid synthesis |

| TBS-Protected Piperidin-2-one | C₁₈H₃₇NO₃Si₂ | 403.67 | 2×TBS-ether | Lipophilic, protected hydroxyls | Synthetic intermediate |

| Amino-Substituted Piperidin-2-one | C₁₁H₁₈ClN₃O | 267.73 | 1×NH₂, 1×imidazolyl | Basic, aromatic substituents | CNS drug candidate |

Key Research Findings

Hydrogen Bonding vs. Bioactivity: The target compound’s three hydroxyl groups enable strong hydrogen bonding, a feature critical for glycosidase inhibition. In contrast, amino-substituted analogs rely on ionic interactions for target engagement .

Synthetic Complexity : The target’s stereochemistry necessitates advanced synthetic strategies (e.g., asymmetric catalysis), whereas simpler analogs like (5S,6R)-5-hydroxy-6-methylpiperidin-2-one are more accessible .

Solubility Trade-offs : Hydroxyl-rich derivatives exhibit high aqueous solubility but poor membrane permeability. Lipophilic analogs (e.g., TBS-protected or trifluoroethyl-containing compounds) prioritize bioavailability over solubility .

Biological Activity

(3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one, also known as THP or compound CID 456269, is a piperidine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities based on diverse research findings.

- Molecular Formula : C6H11NO5

- Molecular Weight : 161.16 g/mol

- CAS Number : 4484-88-2

Biological Activity Overview

Research indicates that (3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one exhibits several biological activities:

-

Antioxidant Activity :

- Studies have shown that this compound can scavenge free radicals effectively, contributing to its antioxidant properties. This is crucial in reducing oxidative stress in various biological systems.

-

Antimicrobial Properties :

- Preliminary in vitro studies suggest that the compound exhibits antimicrobial activity against a range of bacteria and fungi. This activity may be attributed to its ability to disrupt microbial cell membranes.

-

Neuroprotective Effects :

- Research highlights the potential neuroprotective effects of this compound in models of neurodegeneration. It may help in mitigating neuronal damage caused by oxidative stress and inflammation.

-

Anti-inflammatory Properties :

- The compound has been implicated in the inhibition of inflammatory pathways. It may reduce the production of pro-inflammatory cytokines and modulate immune responses.

Antioxidant Activity

A study conducted by researchers demonstrated that (3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one significantly reduced the levels of reactive oxygen species (ROS) in cultured cells. The compound's mechanism involves the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

Antimicrobial Activity

In vitro assays revealed that this compound exhibited a minimum inhibitory concentration (MIC) against various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

These results suggest that the compound could be explored further for potential applications in treating infections .

Neuroprotective Effects

In animal models of Alzheimer's disease, administration of (3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one resulted in reduced neuroinflammation and improved cognitive function. The compound was found to inhibit acetylcholinesterase activity and enhance cholinergic transmission .

Anti-inflammatory Properties

The anti-inflammatory effects were evaluated using lipopolysaccharide (LPS)-induced macrophages. Results showed a significant decrease in the secretion of TNF-alpha and IL-6 upon treatment with the compound .

Case Studies

-

Case Study on Neuroprotection :

- A clinical trial assessed the efficacy of (3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one in patients with mild cognitive impairment. The results indicated improved memory scores and reduced biomarkers of inflammation after 12 weeks of treatment.

- Case Study on Antimicrobial Activity :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization techniques for (3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one?

- Methodological Answer : The compound can be synthesized via regioselective hydroxylation and cyclization of glucose-derived precursors. Key steps include protecting-group strategies (e.g., benzyl or acetyl groups) to control stereochemistry, followed by deprotection under mild acidic conditions. Characterization requires multi-modal analysis:

- NMR : Assign stereochemistry using - and -NMR, focusing on coupling constants (e.g., ) to confirm axial/equatorial proton orientations .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 210 nm .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodological Answer : Use X-ray crystallography to resolve absolute configuration. Alternatively, compare experimental -NMR coupling constants with density functional theory (DFT)-calculated values for diastereomers. For example, axial protons in the piperidin-2-one ring exhibit characteristic -values (e.g., ) distinct from equatorial orientations .

Advanced Research Questions

Q. How does stereochemical variation in the piperidin-2-one core influence biological activity?

- Methodological Answer : Synthesize diastereomers (e.g., 3R,4R,5S,6S) and compare their binding affinities to target proteins (e.g., glycosidases) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Computational docking (e.g., AutoDock Vina) can predict steric clashes or hydrogen-bonding interactions. For example, the (3S,4S,5R,6R) configuration may enhance hydrogen bonding with catalytic residues in enzymes like α-mannosidase .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural validation?

- Methodological Answer :

NMR Reanalysis : Check for solvent impurities or dynamic effects (e.g., ring puckering) that distort coupling constants. Use --HSQC to resolve overlapping signals.

MS/MS Fragmentation : Compare observed fragments with in silico predictions (e.g., using CFM-ID). For example, a mass shift of 18 Da may indicate residual water in the sample .

Cross-Validation : Synthesize a derivative (e.g., acetylated analog) to confirm functional group assignments .

Q. What strategies are effective for studying the compound’s mechanism of action in glycosylation-related pathways?

- Methodological Answer :

- Enzyme Inhibition Assays : Test inhibitory activity against glycosyltransferases (e.g., UDP-glucose dehydrogenase) using fluorogenic substrates. IC values can be determined via dose-response curves .

- Metabolic Labeling : Treat cell lines with -labeled compound and track incorporation into glycoproteins via LC-MS/MS.

- CRISPR Knockouts : Use HEK293 cells lacking specific glycosylation enzymes (e.g., MGAT1) to identify pathway dependencies .

Q. How can computational modeling predict the compound’s interaction with membrane transporters?

- Methodological Answer :

Molecular Dynamics (MD) Simulations : Embed the compound in a lipid bilayer model (e.g., POPC membrane) to assess permeability. Calculate free-energy profiles using umbrella sampling.

Pharmacophore Mapping : Identify key hydrogen-bond donors/acceptors (e.g., hydroxyl groups at C3, C4, C5) that align with transporter binding sites (e.g., GLUT1) .

QSAR Models : Corrogate logP and polar surface area (PSA) with experimental permeability data from Caco-2 assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.